2-(4-Fluorophenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile
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Overview
Description
2-(4-FLUOROPHENYL)-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that belongs to the oxazole family. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methyphenylmethylamino group, and an oxazole ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-FLUOROPHENYL)-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow chemistry and high-throughput screening to identify the best reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(4-FLUOROPHENYL)-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
2-(4-FLUOROPHENYL)-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: It is used in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of 2-(4-FLUOROPHENYL)-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
4-[(4-FLUOROPHENYL)IMINO METHYL]-PHENOL: This compound shares a similar fluorophenyl group but differs in its overall structure and functional groups.
N-((4-FLUOROPHENYL)((2-METHYLBENZOYL)AMINO)METHYL)-2-METHYLBENZAMIDE: Another compound with a fluorophenyl group, but with different substituents and applications.
Uniqueness
2-(4-FLUOROPHENYL)-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE is unique due to its specific combination of functional groups and its versatile reactivity. This makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C18H14FN3O |
---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-5-[(4-methylphenyl)methylamino]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C18H14FN3O/c1-12-2-4-13(5-3-12)11-21-18-16(10-20)22-17(23-18)14-6-8-15(19)9-7-14/h2-9,21H,11H2,1H3 |
InChI Key |
NBXWSBWBKXAKJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=C(C=C3)F)C#N |
Origin of Product |
United States |
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